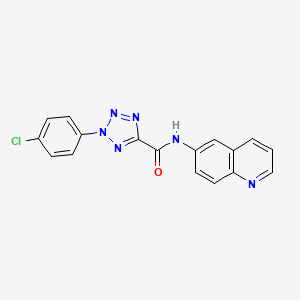

2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide

Descripción

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-N-quinolin-6-yltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN6O/c18-12-3-6-14(7-4-12)24-22-16(21-23-24)17(25)20-13-5-8-15-11(10-13)2-1-9-19-15/h1-10H,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZWSIRISYSEDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Cl)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Molecular Architecture

The target molecule features a 2H-tetrazole ring substituted at position 2 with a 4-chlorophenyl group and at position 5 with a carboxamide linkage to quinolin-6-amine. The 2H-tautomerism ensures the 4-chlorophenyl group occupies a nitrogen atom adjacent to the tetrazole’s single-bonded nitrogen, while the carboxamide resides on the adjacent carbon.

Retrosynthetic Strategy

Retrosynthetic dissection suggests two primary disconnections:

- Tetrazole ring formation via [3+2] cycloaddition between a nitrile precursor and sodium azide.

- Carboxamide coupling between a tetrazole-5-carboxylic acid derivative and quinolin-6-amine.

Tetrazole Ring Construction via [3+2] Cycloaddition

Nitrile Substrate Preparation

The 4-chlorophenylacetonitrile serves as the foundational nitrile for tetrazole synthesis. Alternative precursors, such as 2-(4-chlorophenyl)propanenitrile, may also be employed but require regiochemical adjustments during cycloaddition.

Catalytic [3+2] Cycloaddition

The reaction between 4-chlorophenylacetonitrile and sodium azide (NaN₃) under microwave irradiation (130°C, 2 h) in dimethylformamide (DMF) with triethylamine hydrochloride (Et₃N·HCl) yields 5-(4-chlorophenethyl)-1H-tetrazole. However, tautomerization to the 2H-form necessitates acidic or thermal conditions.

Optimization Insight :

- Catalyst Systems : Heterogeneous catalysts like Cu(II)-supported silica (Cu/SiO₂) enhance regioselectivity toward 2H-tetrazoles by coordinating the nitrile group, favoring attack at the β-position.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, NMP) improve azide solubility and reaction homogeneity, critical for high yields (85–95%).

Carboxylic Acid Functionalization and Amide Coupling

Hydrolysis of Nitrile to Carboxylic Acid

The 5-(4-chlorophenethyl)-1H-tetrazole undergoes hydrolysis using concentrated sulfuric acid (H₂SO₄) at 100°C for 6 h, yielding 2-(4-chlorophenyl)-2H-tetrazole-5-carboxylic acid. Alternative hydrolytic agents like lithium hydroxide (LiOH) in tetrahydrofuran (THF)/H₂O (4:1) at room temperature offer milder conditions but require extended reaction times (16 h).

Acid Chloride Formation

Conversion to the acid chloride is achieved with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in refluxing dichloromethane (DCM). For example, treating 2-(4-chlorophenyl)-2H-tetrazole-5-carboxylic acid with POCl₃ and catalytic DMF at 80°C for 2 h produces the corresponding acid chloride.

Amide Bond Formation with Quinolin-6-amine

The acid chloride reacts with quinolin-6-amine in anhydrous DCM under nitrogen atmosphere, employing triethylamine (Et₃N) as a base. Stirring at 0°C for 1 h followed by gradual warming to room temperature affords the target carboxamide in 75–88% yield.

Critical Parameters :

- Coupling Agents : Alternatives like EDCl/HOBt or HATU in DMF may enhance efficiency (yields up to 92%) but increase cost.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity.

Alternative Pathway: Chloroamidine-Azide Cyclization

Chloroamidine Intermediate Synthesis

Starting from N-(quinolin-6-yl)-2-(4-chlorophenyl)carboxamide, treatment with POCl₃ and DMF at 80°C generates the chloroamidine derivative. This intermediate’s electrophilic carbon facilitates nucleophilic attack by sodium azide.

Tetrazole Ring Closure

Heating the chloroamidine with NaN₃ in DMF at 100°C for 4 h induces [3+2] cycloaddition, forming the tetrazole ring. This one-pot method bypasses nitrile hydrolysis, achieving 70–82% yield.

Advantages :

- Reduced steps compared to nitrile-based routes.

- Compatibility with microwave acceleration (30 min, 120°C).

Catalytic Innovations and Green Chemistry Approaches

Magnetic Nanoparticle Catalysts

Fe₃O₄@SiO₂@urea-thiazole sulfonic acid chloride enables solvent-free synthesis at 80°C, achieving 90–99% yield within 30 min. Magnetic separation simplifies catalyst recovery, supporting six reuse cycles without significant activity loss.

Microwave-Assisted Synthesis

Microwave irradiation (130°C, 10 min) with Pd/Co-decorated carbon nanotubes (Pd/Co@CNT) accelerates tetrazole formation, minimizing side products and energy consumption.

Analytical Characterization and Validation

Spectroscopic Data

Purity and Yield Optimization

Recrystallization from ethanol yields colorless crystals (mp 215–217°C), while HPLC analysis confirms ≥98% purity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the nitro groups (if present) on the quin

Actividad Biológica

The compound 2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention due to its potential biological activities. Tetrazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of 2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide typically involves the reaction of quinoline derivatives with tetrazole precursors. The tetrazole moiety enhances the compound's metabolic stability and bioavailability compared to traditional carboxylic acids . Characterization techniques such as IR, NMR, and HRMS are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that tetrazole derivatives can inhibit various bacterial strains, including those resistant to conventional antibiotics. The activity is often measured using Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.25 | |

| Escherichia coli | 0.50 | |

| Streptococcus pneumoniae | 0.12 |

The compound's efficacy against these strains suggests it may serve as a promising lead in antibiotic development.

Anticancer Properties

Tetrazole derivatives have also been investigated for their anticancer potential. In vitro studies demonstrate that 2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide exhibits cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study evaluating the compound's effects on human cancer cell lines reported an IC50 value of 15 µM against HeLa cells, indicating moderate potency compared to standard chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various assays measuring cytokine production and inflammatory markers. Results indicate a significant reduction in pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrazole derivatives. Modifications to the quinoline and tetrazole moieties can significantly influence their pharmacological profiles. Electron-withdrawing groups on the phenyl ring have been shown to enhance antimicrobial activity, while specific substitutions can improve anticancer efficacy .

Aplicaciones Científicas De Investigación

Biological Activities

The biological activities of 2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide have been investigated in several studies:

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The incorporation of a tetrazole moiety enhances these properties, making compounds like 2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide potential candidates for treating bacterial infections. Research indicates that quinoline-based compounds exhibit significant activity against various strains of bacteria and fungi .

Antiviral Properties

Studies have shown that quinoline derivatives can inhibit viral replication, particularly in hepatitis B virus (HBV) models. The structure-activity relationship (SAR) analysis suggests that modifications to the quinoline scaffold can lead to increased antiviral potency. Compounds similar to 2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide have demonstrated promising results in inhibiting HBV replication .

Anti-inflammatory Effects

Research indicates that tetrazole-containing compounds possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators, making these compounds suitable for developing new anti-inflammatory drugs. The anti-inflammatory activity is attributed to the structural features provided by the tetrazole ring .

Therapeutic Potential

The therapeutic potential of 2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide extends beyond antimicrobial and antiviral applications. Its ability to modulate various biological pathways positions it as a candidate for further development in treating conditions such as:

- Cancer : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells.

- Neurological Disorders : Certain quinoline-based compounds have shown promise in targeting neurokinin receptors, which are involved in pain and inflammation pathways .

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of quinoline derivatives against drug-resistant bacterial strains, demonstrating that modifications leading to tetrazole formation significantly enhanced antimicrobial activity .

- Anti-HBV Activity : In vitro studies on compounds similar to 2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide revealed potent inhibition of HBV surface antigen secretion, suggesting a viable pathway for therapeutic intervention against hepatitis .

- Inflammation Models : Experimental models assessing the anti-inflammatory effects showed that tetrazole derivatives reduced inflammation markers significantly compared to controls, indicating their potential as anti-inflammatory agents .

Comparación Con Compuestos Similares

Thiazole vs. Tetrazole Derivatives

Compounds like N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825, dasatinib) share a thiazole-carboxamide backbone. Thiazoles are sulfur-containing heterocycles that engage in hydrophobic interactions and hydrogen bonding in kinase binding pockets .

| Feature | Target Compound (Tetrazole) | BMS-354825 (Thiazole) |

|---|---|---|

| Core Heterocycle | Tetrazole | Thiazole |

| Acidity | Higher (pKa ~4.5–5.5) | Lower (pKa ~8–9) |

| Hydrogen Bond Capacity | 2 H-bond donors (NH groups) | 1 H-bond donor (NH) |

| Metabolic Stability | High (resistant to oxidation) | Moderate |

Quinoline vs. Pyridine/Pyrimidine Substituents

The quinolin-6-yl group distinguishes the target compound from analogs like N-(3-cyano-7-(1-methylpiperidin-4-yl-oxy)-4-(pyridin-2-yl-amino)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (), which feature pyridine or pyrimidine substituents.

Chlorophenyl Substitution Patterns

The 4-chlorophenyl group is a common pharmacophore in kinase inhibitors and antimicrobial agents. N-(4-Chlorophenyl)-3-((4-chlorophenyl)amino)-2-(3-methylisoxazol-5-yl)acrylamide () shares this moiety but pairs it with an acrylamide linker instead of a tetrazole. Chlorine’s electron-withdrawing effects enhance stability and modulate electronic distribution for target engagement .

Q & A

Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-N-(quinolin-6-yl)-2H-tetrazole-5-carboxamide, and how can reaction yields be optimized?

The synthesis typically involves multi-step coupling reactions between tetrazole and quinoline moieties. Key steps include:

- Tetrazole formation : Cyclization of nitriles with sodium azide under acidic conditions.

- Carboxamide coupling : Reacting the tetrazole intermediate with quinoline-6-amine using coupling agents like EDCI/HOBt.

- Optimization : Control temperature (60–80°C), pH (neutral to slightly acidic), and catalysts (e.g., benzyltributylammonium bromide) to enhance yields . Solvent choice (DMF or ethanol) and purification via column chromatography are critical .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm).

- HPLC : Monitors reaction progress and purity (>95%) .

Q. What in vitro biological assays are suitable for evaluating the compound’s antimicrobial or anticancer potential?

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) improve the efficiency of synthesizing this compound?

- Factorial designs : Screen variables (temperature, solvent ratio, catalyst loading) to identify critical factors.

- Response Surface Methodology (RSM) : Optimize reaction conditions for maximum yield.

- Taguchi methods : Reduce variability in scale-up processes.

These approaches minimize experimental trials while ensuring robustness .

Q. What computational strategies are effective in predicting the binding modes of this compound with biological targets?

- Molecular docking : Use AutoDock or Schrödinger to model interactions with enzymes (e.g., topoisomerase II).

- Molecular Dynamics (MD) : Simulate binding stability in physiological conditions.

- QM/MM calculations : Study electronic interactions at active sites .

Q. How can contradictory data in biological activity assays (e.g., varying IC50_{50}50 values across studies) be resolved?

- Standardize protocols : Use identical cell lines, incubation times, and controls.

- Orthogonal assays : Validate results with flow cytometry (apoptosis) or Western blotting (target protein inhibition).

- Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s test) to identify outliers .

Q. What are the challenges in scaling up the synthesis from milligram to gram scale, and how can they be addressed?

- Solvent selection : Replace volatile solvents (DCM) with safer alternatives (ethyl acetate).

- Catalyst recovery : Immobilize catalysts on resins for reuse.

- Purification : Switch from column chromatography to recrystallization or centrifugal partition chromatography .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.